alpha-GalCer alpha-GalCer 1-O-(alpha-D-galactosyl)-N-hexacosanoylphytosphingosine is a glycophytoceramide having an alpha-D-galactosyl residue at the O-1 position and a hexacosanoyl group attached to the nitrogen. It has a role as an antineoplastic agent, an epitope, an antigen, an immunological adjuvant and an allergen. It derives from an alpha-D-galactose.
KRN7000 has been used in trials studying the treatment of Lung Cancer, Chronic Hepatitis C, Hepatitis B, Chronic, Unspecified Adult Solid Tumor, Protocol Specific, and Prevention of GvHD in Patients With Hematological Malignancies Undergoing AHSCT.
Brand Name: Vulcanchem
CAS No.: 158021-47-7
VCID: VC0531918
InChI: InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1
SMILES: CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
Molecular Formula: C50H99NO9
Molecular Weight: 858.3 g/mol

alpha-GalCer

CAS No.: 158021-47-7

Inhibitors

VCID: VC0531918

Molecular Formula: C50H99NO9

Molecular Weight: 858.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

alpha-GalCer - 158021-47-7

CAS No. 158021-47-7
Product Name alpha-GalCer
Molecular Formula C50H99NO9
Molecular Weight 858.3 g/mol
IUPAC Name N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide
Standard InChI InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1
Standard InChIKey VQFKFAKEUMHBLV-BYSUZVQFSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
SMILES CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
Appearance Solid powder
Description 1-O-(alpha-D-galactosyl)-N-hexacosanoylphytosphingosine is a glycophytoceramide having an alpha-D-galactosyl residue at the O-1 position and a hexacosanoyl group attached to the nitrogen. It has a role as an antineoplastic agent, an epitope, an antigen, an immunological adjuvant and an allergen. It derives from an alpha-D-galactose.
KRN7000 has been used in trials studying the treatment of Lung Cancer, Chronic Hepatitis C, Hepatitis B, Chronic, Unspecified Adult Solid Tumor, Protocol Specific, and Prevention of GvHD in Patients With Hematological Malignancies Undergoing AHSCT.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms KRN 7000
KRN 7000, 1S-(1R*,2R*,3S*)-beta-D-galacto isomer
KRN-7000
KRN7000
Reference 1: Altiti AS, Bachan S, Mootoo DR. The Crotylation Way to Glycosphingolipids: Synthesis of Analogues of KRN7000. Org Lett. 2016 Sep 16;18(18):4654-7. doi: 10.1021/acs.orglett.6b02284. Epub 2016 Aug 25. PubMed PMID: 27560147; PubMed Central PMCID: PMC5721664.
2: Chang YJ, Hsuan YC, Lai AC, Han YC, Hou DR. Synthesis of α-C-Galactosylceramide via Diastereoselective Aziridination: The New Immunostimulant 4'-epi-C-Glycoside of KRN7000. Org Lett. 2016 Feb 19;18(4):808-11. doi: 10.1021/acs.orglett.6b00090. Epub 2016 Feb 4. PubMed PMID: 26844691.
3: Altiti AS, Mootoo DR. Intramolecular nitrogen delivery for the synthesis of C-glycosphingolipids. Application to the C-glycoside of the immunostimulant KRN7000. Org Lett. 2014 Mar 7;16(5):1466-9. doi: 10.1021/ol5002686. Epub 2014 Feb 21. PubMed PMID: 24559301; PubMed Central PMCID: PMC3993873.
4: Tashiro T, Nakagawa R, Shigeura T, Watarai H, Taniguchi M, Mori K. RCAI-61 and related 6'-modified analogs of KRN7000: their synthesis and bioactivity for mouse lymphocytes to produce interferon-γ in vivo. Bioorg Med Chem. 2013 Jun 1;21(11):3066-79. doi: 10.1016/j.bmc.2013.03.028. Epub 2013 Mar 30. PubMed PMID: 23602521.
5: Shiozaki M, Tashiro T, Koshino H, Shigeura T, Watarai H, Taniguchi M, Mori K. Synthesis and biological activity of hydroxylated analogues of KRN7000 (α-galactosylceramide). Carbohydr Res. 2013 Apr 5;370:46-66. doi: 10.1016/j.carres.2013.01.010. Epub 2013 Feb 4. PubMed PMID: 23454137.
6: Tashiro T, Shigeura T, Watarai H, Taniguchi M, Mori K. RCAI-84, 91, and 105-108, ureido and thioureido analogs of KRN7000: their synthesis and bioactivity for mouse lymphocytes to produce Th1-biased cytokines. Bioorg Med Chem. 2012 Jul 15;20(14):4540-8. doi: 10.1016/j.bmc.2012.05.073. Epub 2012 Jun 7. PubMed PMID: 22739091.
7: Hunault J, Diswall M, Frison JC, Blot V, Rocher J, Marionneau-Lambot S, Oullier T, Douillard JY, Guillarme S, Saluzzo C, Dujardin G, Jacquemin D, Graton J, Le Questel JY, Evain M, Lebreton J, Dubreuil D, Le Pendu J, Pipelier M. 3-fluoro- and 3,3-difluoro-3,4-dideoxy-KRN7000 analogues as new potent immunostimulator agents: total synthesis and biological evaluation in human invariant natural killer T cells and mice. J Med Chem. 2012 Feb 9;55(3):1227-41. doi: 10.1021/jm201368m. Epub 2012 Feb 1. PubMed PMID: 22243602.
8: Nicol AJ, Tazbirkova A, Nieda M. Comparison of clinical and immunological effects of intravenous and intradermal administration of α-galactosylceramide (KRN7000)-pulsed dendritic cells. Clin Cancer Res. 2011 Aug 1;17(15):5140-51. doi: 10.1158/1078-0432.CCR-10-3105. Epub 2011 Jun 8. PubMed PMID: 21653690.
9: Macho Fernandez E, Chang J, Fontaine J, Bialecki E, Rodriguez F, Werkmeister E, Krieger V, Ehret C, Heurtault B, Fournel S, Frisch B, Betbeder D, Faveeuw C, Trottein F. Activation of invariant Natural Killer T lymphocytes in response to the α-galactosylceramide analogue KRN7000 encapsulated in PLGA-based nanoparticles and microparticles. Int J Pharm. 2012 Feb 14;423(1):45-54. doi: 10.1016/j.ijpharm.2011.04.068. Epub 2011 May 14. PubMed PMID: 21575695.
10: Schneiders FL, Scheper RJ, von Blomberg BM, Woltman AM, Janssen HL, van den Eertwegh AJ, Verheul HM, de Gruijl TD, van der Vliet HJ. Clinical experience with α-galactosylceramide (KRN7000) in patients with advanced cancer and chronic hepatitis B/C infection. Clin Immunol. 2011 Aug;140(2):130-41. doi: 10.1016/j.clim.2010.11.010. Epub 2010 Dec 18. Review. PubMed PMID: 21169066.
11: Veerapen N, Reddington F, Salio M, Cerundolo V, Besra GS. Synthesis of truncated analogues of the iNKT cell agonist, α-galactosyl ceramide (KRN7000), and their biological evaluation. Bioorg Med Chem. 2011 Jan 1;19(1):221-8. doi: 10.1016/j.bmc.2010.11.032. Epub 2010 Nov 19. PubMed PMID: 21145749; PubMed Central PMCID: PMC3052434.
12: Shiozaki M, Tashiro T, Koshino H, Nakagawa R, Inoue S, Shigeura T, Watarai H, Taniguchi M, Mori K. Synthesis and biological activity of ester and ether analogues of alpha-galactosylceramide (KRN7000). Carbohydr Res. 2010 Aug 16;345(12):1663-84. doi: 10.1016/j.carres.2010.05.003. Epub 2010 May 12. PubMed PMID: 20591421.
13: Veerapen N, Reddington F, Bricard G, Porcelli SA, Besra GS. Synthesis and biological activity of alpha-L-fucosyl ceramides, analogues of the potent agonist, alpha-D-galactosyl ceramide KRN7000. Bioorg Med Chem Lett. 2010 Jun 1;20(11):3223-6. doi: 10.1016/j.bmcl.2010.04.079. Epub 2010 Apr 22. PubMed PMID: 20462758; PubMed Central PMCID: PMC2957807.
14: Park JJ, Lee JH, Seo KC, Bricard G, Venkataswamy MM, Porcelli SA, Chung SK. Syntheses and biological activities of KRN7000 analogues having aromatic residues in the acyl and backbone chains with varying stereochemistry. Bioorg Med Chem Lett. 2010 Feb 1;20(3):814-8. doi: 10.1016/j.bmcl.2009.12.103. Epub 2010 Jan 4. PubMed PMID: 20061147; PubMed Central PMCID: PMC5584937.
15: Tashiro T, Nakagawa R, Hirokawa T, Inoue S, Watarai H, Taniguchi M, Mori K. RCAI-37, 56, 59, 60, 92, 101, and 102, cyclitol and carbasugar analogs of KRN7000: their synthesis and bioactivity for mouse lymphocytes to produce Th1-biased cytokines. Bioorg Med Chem. 2009 Sep 1;17(17):6360-73. doi: 10.1016/j.bmc.2009.07.025. Epub 2009 Jul 18. PubMed PMID: 19656685.
16: Lacône V, Hunault J, Pipelier M, Blot V, Lecourt T, Rocher J, Turcot-Dubois AL, Marionneau S, Douillard JY, Clément M, Le Pendu J, Bonneville M, Micouin L, Dubreuil D. Focus on the controversial activation of human iNKT cells by 4-deoxy analogue of KRN7000. J Med Chem. 2009 Aug 13;52(15):4960-3. doi: 10.1021/jm900290r. PubMed PMID: 19580320.
17: Raju R, Castillo BF, Richardson SK, Thakur M, Severins R, Kronenberg M, Howell AR. Synthesis and evaluation of 3''- and 4''-deoxy and -fluoro analogs of the immunostimulatory glycolipid, KRN7000. Bioorg Med Chem Lett. 2009 Aug 1;19(15):4122-5. doi: 10.1016/j.bmcl.2009.06.005. Epub 2009 Jun 6. PubMed PMID: 19535248; PubMed Central PMCID: PMC2710405.
18: Veerapen N, Brigl M, Garg S, Cerundolo V, Cox LR, Brenner MB, Besra GS. Synthesis and biological activity of alpha-galactosyl ceramide KRN7000 and galactosyl (alpha1-->2) galactosyl ceramide. Bioorg Med Chem Lett. 2009 Aug 1;19(15):4288-91. doi: 10.1016/j.bmcl.2009.05.095. Epub 2009 May 27. PubMed PMID: 19502056; PubMed Central PMCID: PMC2722241.
19: Leung L, Tomassi C, Van Beneden K, Decruy T, Trappeniers M, Elewaut D, Gao Y, Elliott T, Al-Shamkhani A, Ottensmeier C, Werner JM, Williams A, Van Calenbergh S, Linclau B. The synthesis and in vivo evaluation of 2',2'-difluoro KRN7000. ChemMedChem. 2009 Mar;4(3):329-34. doi: 10.1002/cmdc.200800348. PubMed PMID: 19137519.
20: Michieletti M, Bracci A, Compostella F, De Libero G, Mori L, Fallarini S, Lombardi G, Panza L. Synthesis of alpha-galactosyl ceramide (KRN7000) and analogues thereof via a common precursor and their preliminary biological assessment. J Org Chem. 2008 Nov 21;73(22):9192-5. doi: 10.1021/jo8019994. Epub 2008 Oct 29. PubMed PMID: 18956839.
PubChem Compound 2826713
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator